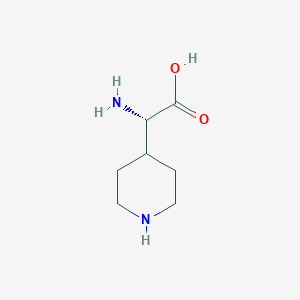

(S)-α-氨基-4-哌啶乙酸

描述

Acetic acid is a clear, colorless organic liquid. It is the main component of vinegar and has a distinctive sour taste and pungent smell . It is also known as ethanoic acid and is the most important of the carboxylic acids . It is produced by the fermentation and oxidation of natural carbohydrates .

Synthesis Analysis

Acetic acid has been prepared on an industrial scale by air oxidation of acetaldehyde, by oxidation of ethanol (ethyl alcohol), and by oxidation of butane and butene . Today, acetic acid is manufactured by a process developed by the chemical company Monsanto in the 1960s; it involves a rhodium-iodine catalyzed carbonylation of methanol (methyl alcohol) .

Molecular Structure Analysis

The structural formula for acetic acid is CH3COOH . It is a carboxylic acid and is the main compound of vinegar, other than water .

Chemical Reactions Analysis

Acetic acid is used in the preparation of metal acetates, used in some printing processes; vinyl acetate, employed in the production of plastics; cellulose acetate, used in making photographic films and textiles; and volatile organic esters, widely used as solvents for resins, paints, and lacquers .

Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns .

科学研究应用

晶体学和结构分析

4-哌啶羧酸盐(异尼古丁酸)的双性离子形式展示了有趣的结构特性,例如哌啶环的椅子构象以及由α-氨基和α-羧酸盐基团与水分子之间的相互作用促进的三维氢键组装(Delgado, Mora, & Bahsas, 2001)。

有机合成和化学

(S)-α-氨基-4-哌啶乙酸衍生物用于有机合成。例如,在 1,1,1-三氟丙酮与芳基或 α,β-不饱和醛的交叉醛醇缩合中,哌啶乙酸充当催化剂。此过程有助于制备不饱和三氟甲基酮,从而合成新的氟化类视黄酸,包括难以捉摸的全反式异构体(Mead, Loh, Asato, & Liu, 1985)。

糖苷酶抑制

一种来自甜叶菊的新型亚氨基糖氨基酸 DMDP 乙酸突显了各种植物中存在具有 N-烷基酸侧链的天然氨基酸。这些化合物及其合成的变体是有效的 α-半乳糖苷酶抑制剂,这可能对医学研究和治疗应用产生影响(Martínez 等,2019)。

分子的功能化

已经使用(二乙酰氧基碘)苯实现了与氮原子相邻的 sp(3) C-H 键的选择性功能化,从而直接二乙酰氧基化与氮原子相邻的 α 和 β sp(3) C-H。此过程促进了各种顺式-2,3-二乙酰氧基化哌啶和 α-C-H 官能化产物的合成,开辟了分子修饰的新途径(Shu 等,2009)。

肽合成

N-(哌啶氧羰基)氨基酸及其酯在肽合成中至关重要,其中哌啶氧羰基提供了对冷酸的稳定性,并且可以通过各种还原方法定量去除。这使得哌啶氧羰基氨基酸与氨基酯偶联以高产率生成二肽,证明了该化合物在合成含赖氨酸的肽中的用途(Stevenson & Young, 1969)。

作用机制

Acetic acid has been recognized for its potential role in cramp reduction. Acetic acid is postulated to mitigate cramping by decreasing alpha motor neuron activity through oropharyngeal stimulation and inhibitory neurotransmitter production, while aiding in the role acetylcholine plays in muscle contraction and relaxation .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWKNUAAAAUED-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654231 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alfa-Amino-4-piperidine acetic acid | |

CAS RN |

459166-03-1 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)